molecular formula C10H19N3 B13514011 3-(trimethyl-1H-imidazol-4-yl)butan-1-amine

3-(trimethyl-1H-imidazol-4-yl)butan-1-amine

Cat. No.: B13514011
M. Wt: 181.28 g/mol
InChI Key: MNWBIVCZNVEBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(trimethyl-1H-imidazol-4-yl)butan-1-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazoles is the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel catalysts, which facilitate the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of 3-(trimethyl-1H-imidazol-4-yl)butan-1-amine may involve large-scale synthesis using similar methodologies as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(trimethyl-1H-imidazol-4-yl)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole oxides.

    Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the imidazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Scientific Research Applications

3-(trimethyl-1H-imidazol-4-yl)butan-1-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(trimethyl-1H-imidazol-4-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and coordination interactions, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(trimethyl-1H-imidazol-4-yl)butan-1-amine include other imidazole derivatives such as:

  • 1H-imidazole
  • 2-methylimidazole
  • 4,5-diphenylimidazole

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the butan-1-amine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

3-(1,2,5-trimethylimidazol-4-yl)butan-1-amine

InChI

InChI=1S/C10H19N3/c1-7(5-6-11)10-8(2)13(4)9(3)12-10/h7H,5-6,11H2,1-4H3

InChI Key

MNWBIVCZNVEBPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1C)C)C(C)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.